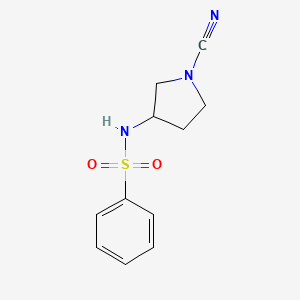
L-2-ammoniohexano-6-lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-ammoniohexano-6-lactam is the conjugate acid of L-2-aminohexano-6-lactam; major species at pH 7.3. It is a conjugate acid of a L-2-aminohexano-6-lactam.
Scientific Research Applications
Photocatalytic Degradation of Antibiotics
L-2-ammoniohexano-6-lactam, as a β-lactam antibiotic, can be degraded using mesoporous carbon nitride (MCN) under visible light. This process is significant for addressing the environmental concerns posed by the excretion of these antibiotics into the environment. The study by Dou et al. (2020) elucidates the photocatalytic degradation mechanisms of β-lactam antibiotics like amoxicillin and cefotaxime, offering insights into optimizing conditions for their degradation (Dou et al., 2020).
Structural Basis of Metallo-β-Lactamase Inhibition
β-Lactam antibiotics' effectiveness is threatened by resistance, mainly due to metallo-β-lactamases (MBLs). Research by Brem et al. (2015) explores the inhibition of MBLs by captopril stereoisomers, providing a structural understanding critical for designing inhibitors against MBL-mediated resistant infections (Brem et al., 2015).
Synthesis Applications in Chemistry
Lactams, including L-2-ammoniohexano-6-lactam, are key intermediates in synthesizing biologically active molecules and other complex compounds. Hassan (2010) discusses the application of ring-closing metathesis to synthesize lactams and macrolactams, highlighting their importance in organic and medicinal chemistry (Hassan, 2010).
Beta-lactamase-mediated Resistance Control
The study by Livermore (1998) focuses on the development of stable agents and inhibitors to combat beta-lactamase-producing organisms, which pose a significant challenge in clinical use of beta-lactams. This research offers insights into overcoming existing resistance mechanisms (Livermore, 1998).
properties
Product Name |
L-2-ammoniohexano-6-lactam |
|---|---|
Molecular Formula |
C6H13N2O+ |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
[(3S)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m0/s1 |
InChI Key |
BOWUOGIPSRVRSJ-YFKPBYRVSA-O |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)[NH3+] |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Canonical SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
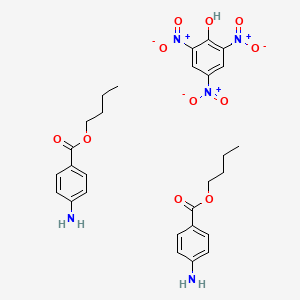
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

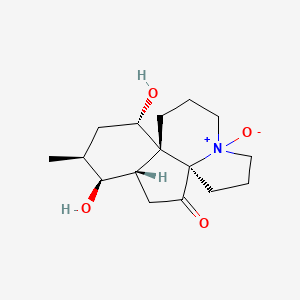
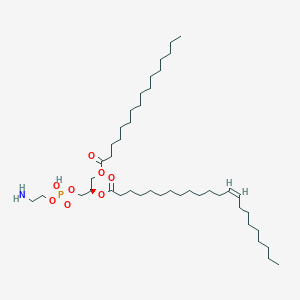

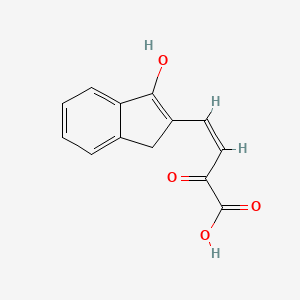
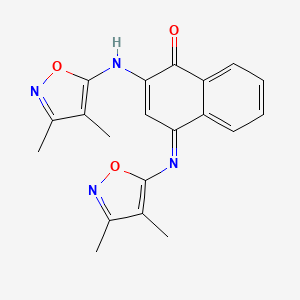
![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)
